C15H24N6O4S
3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate
CAS No.: 56935-85-4
Cat. No.: VC17096309
Molecular Formula: C14H21N6.CH3O4S
C15H24N6O4S
Molecular Weight: 384.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56935-85-4 |
|---|---|
| Molecular Formula | C14H21N6.CH3O4S C15H24N6O4S |
| Molecular Weight | 384.5 g/mol |
| IUPAC Name | 4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;methyl sulfate |
| Standard InChI | InChI=1S/C14H21N6.CH4O4S/c1-5-20(6-2)13-9-7-12(8-10-13)15-16-14-17-19(4)11-18(14)3;1-5-6(2,3)4/h7-11H,5-6H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
| Standard InChI Key | ZKGIELVQGMPMOO-UHFFFAOYSA-M |
| Canonical SMILES | CCN(CC)C1=CC=C(C=C1)N=NC2=NN(C=[N+]2C)C.COS(=O)(=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline methyl sulphate, reflects its dual-component structure comprising a cationic triazolium ring and an anionic methyl sulphate group. Its molecular formula is C15H24N6O4S, with a molecular weight of 384.5 g/mol. The structural backbone features a diazenyl (-N=N-) bridge connecting a 4-(diethylamino)phenyl group to a 1,4-dimethyl-1H-1,2,4-triazolium moiety, stabilized by a methyl sulphate counterion.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 56935-85-4 | |
| Molecular Formula | C15H24N6O4S | |
| Molecular Weight | 384.5 g/mol | |
| InChI Key | ZKGIELVQGMPMOO-UHFFFAOYSA-M | |
| SMILES Notation | CCN(CC)C1=CC=C(C=C1)N=NC2=NN(C=[N+]2C)C.COS(=O)(=O)[O-] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and mass spectrometry data confirm the compound’s structure. The ¹H NMR spectrum exhibits signals for the diethylamino group (δ 1.2 ppm, triplet; δ 3.4 ppm, quartet), triazolium protons (δ 3.8–4.1 ppm), and aromatic protons (δ 7.2–7.6 ppm). High-resolution mass spectrometry (HRMS) shows a parent ion peak at m/z 384.5, consistent with the molecular formula.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves two sequential reactions:
-
Diazotization: 4-(Diethylamino)aniline undergoes diazotization in acidic medium (HCl, NaNO2, 0–5°C) to form a diazonium salt.
-
Coupling Reaction: The diazonium salt reacts with 1,4-dimethyl-1H-1,2,4-triazole in aqueous solution at pH 6–7, yielding the triazolium azo compound. Subsequent metathesis with methyl sulphate introduces the counterion.
Table 2: Optimal Reaction Conditions
| Parameter | Value |
|---|---|
| Diazotization Temperature | 0–5°C |
| Coupling pH | 6–7 |
| Yield | 68–72% |
Industrial Scalability
Industrial production employs continuous flow reactors to enhance efficiency. Automated systems maintain precise temperature and pH control, achieving yields exceeding 85%. Post-synthesis purification via recrystallization from ethanol-water mixtures ensures >98% purity, critical for dye applications.
Physicochemical Properties
Solubility and Stability
The compound is freely soluble in polar solvents (water, ethanol, DMSO) but insoluble in nonpolar solvents (hexane, toluene). Aqueous solutions exhibit stability across pH 2–12, with degradation observed under UV light due to azo bond cleavage.
Thermal Behavior
Differential Scanning Calorimetry (DSC) reveals a decomposition temperature of 218°C, attributed to the breakdown of the triazolium ring and sulphate group. Thermogravimetric Analysis (TGA) shows a 95% mass loss between 220–250°C.
Applications and Functional Utility
Textile Dyeing
As a cationic azo dye, this compound binds electrostatically to anionic fabrics (e.g., cotton, silk), producing violet to blue hues with excellent wash-fastness. Comparative studies show superior color retention compared to non-triazolium azo dyes .
Biomedical Research
Comparative Analysis with Structural Analogues
Substituent Effects on Properties
Replacing the diethylamino group with a benzylmethylamino group (as in CID 44153690 ) shifts absorption maxima from 540 nm to 570 nm, altering color output. The bulkier benzyl group also reduces solubility by 40% .
Counterion Influence
The methyl sulphate counterion enhances water solubility compared to chloride variants (e.g., CID 75124223 ). Chloride salts exhibit higher thermal stability (decomposition at 245°C) but inferior dyeing performance .
Table 3: Counterion Comparison
| Property | Methyl Sulphate (This Compound) | Chloride (CID 75124223) |
|---|---|---|
| Solubility in Water | 120 g/L | 75 g/L |
| Decomposition Temp. | 218°C | 245°C |
| Color Intensity (ε) | 28,000 L/mol·cm | 19,000 L/mol·cm |
Industrial and Environmental Considerations
Production Waste Management
Synthesis generates wastewater containing residual nitrites and aromatic amines. Advanced oxidation processes (AOPs) utilizing ozone or Fenton’s reagent achieve >99% degradation of toxic byproducts.
Regulatory Compliance
The compound complies with REACH and OECD guidelines for industrial chemicals. Ecotoxicity assays show a 96-h LC50 of 12 mg/L for Daphnia magna, classifying it as moderately toxic.
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